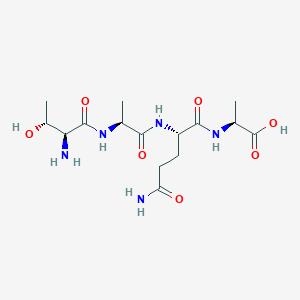

L-Threonyl-L-alanyl-L-glutaminyl-L-alanine

Description

L-Threonyl-L-alanyl-L-glutaminyl-L-alanine is a tetrapeptide with the sequence Thr-Ala-Gln-Ala. It consists of four amino acids: L-threonine (polar, hydroxyl group), L-alanine (nonpolar), L-glutamine (polar, amide side chain), and L-alanine. The molecular weight is approximately 389.4 g/mol (calculated by summing constituent amino acids and subtracting water loss from peptide bonds).

Properties

CAS No. |

798541-19-2 |

|---|---|

Molecular Formula |

C15H27N5O7 |

Molecular Weight |

389.40 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C15H27N5O7/c1-6(18-14(25)11(17)8(3)21)12(23)20-9(4-5-10(16)22)13(24)19-7(2)15(26)27/h6-9,11,21H,4-5,17H2,1-3H3,(H2,16,22)(H,18,25)(H,19,24)(H,20,23)(H,26,27)/t6-,7-,8+,9-,11-/m0/s1 |

InChI Key |

PVPMGRCVNTZGRW-UBVHSMIISA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)O)N)O |

Canonical SMILES |

CC(C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-alanyl-L-glutaminyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

Deprotection: The protecting group is removed to expose the amino group.

Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and deprotection: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective and scalable compared to chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-alanyl-L-glutaminyl-L-alanine can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide into individual amino acids.

Oxidation: Oxidation of specific amino acid residues, such as methionine or cysteine, if present.

Reduction: Reduction of disulfide bonds, if present.

Substitution: Substitution reactions involving side chains of amino acids.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield individual amino acids, while oxidation and reduction will modify specific residues within the peptide.

Scientific Research Applications

Chemical Applications

Model Peptide for Synthesis Studies

L-Threonyl-L-alanyl-L-glutaminyl-L-alanine serves as a model peptide for studying peptide synthesis and reactions. Its structure allows researchers to investigate the stability and reactivity of peptide bonds under various conditions. This is particularly useful in developing new synthetic methodologies in organic chemistry.

Stability and Solubility

The compound exhibits enhanced solubility compared to its constituent amino acids, making it suitable for various experimental conditions where solubility is crucial. This property is beneficial in both laboratory settings and industrial applications where high concentrations of peptides are required.

Biological Applications

Cellular Processes

Research has indicated that this compound may play a role in cellular processes such as protein interactions and signaling pathways. Its structure allows it to mimic natural peptides, potentially influencing cellular responses and interactions.

Immunomodulatory Effects

Studies have shown that dipeptides similar to this compound can enhance immune responses. For instance, L-Alanyl-L-Glutamine has been noted to stimulate T-lymphocyte proliferation and cytokine production, suggesting that this compound may possess similar immunomodulatory properties .

Medical Applications

Therapeutic Potential

this compound holds promise as a therapeutic agent due to its potential role in drug delivery systems. The ability of peptides to cross biological membranes can be exploited for targeted drug delivery, enhancing the efficacy of therapeutic agents.

Nutritional Supplementation

In the context of nutrition, similar compounds like L-Alanyl-L-Glutamine have been used in dietary supplements aimed at improving gut health and reducing the risk of infections by protecting the gastrointestinal tract . It is hypothesized that this compound could provide similar benefits.

Industrial Applications

Biopharmaceutical Production

The compound is utilized in the production of biopharmaceuticals due to its stability and solubility characteristics. It serves as a stabilizing agent in formulations, enhancing the shelf-life and effectiveness of various biopharmaceutical products.

Cell Culture Enhancements

In cell culture applications, this compound can be advantageous over traditional amino acids like L-glutamine. It reduces ammonia production during cell culture processes, thereby minimizing cytotoxicity and improving cell viability . This makes it an attractive alternative for optimizing monoclonal antibody production and other biotechnological applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of L-Threonyl-L-alanyl-L-glutaminyl-L-alanine depends on its specific application. In general, peptides can interact with cellular receptors, enzymes, or other proteins to exert their effects. The molecular targets and pathways involved will vary based on the biological context and the specific peptide sequence.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares L-Threonyl-L-alanyl-L-glutaminyl-L-alanine with a structurally related peptide from the evidence:

Key Observations :

Chain Length : The target tetrapeptide is significantly shorter than the heptapeptide in , which has seven residues.

Stereochemistry : The heptapeptide contains a D-arginine residue, which is rare in natural peptides and may confer resistance to proteolytic degradation compared to the all-L configuration of the target compound.

Charge : The heptapeptide’s basic residues (D-Arg, Lys) result in a positive charge at physiological pH, whereas the target compound remains neutral due to glutamine’s uncharged polar side chain.

Molecular Weight : The heptapeptide’s higher molecular weight (787.865 g/mol vs. ~389.4 g/mol) impacts solubility and membrane permeability.

Functional Implications

- Enzymatic Stability : The D-arginine in the heptapeptide likely enhances stability in biological systems, whereas the all-L tetrapeptide may be more susceptible to enzymatic cleavage .

- Biological Interactions : The heptapeptide’s basic residues could facilitate interactions with negatively charged cell membranes or proteins, unlike the neutral tetrapeptide.

Related Compounds from

lists multiple CAS numbers (e.g., 108191-44-2, 155943-09-2) corresponding to peptides with varying sequences and lengths. For instance, L-Phenylalanine-L-threonyl-L-alanyl-L-lysyl... (CAS: 108191-44-2) is a 15-residue peptide containing Thr, Ala, and Gln but with additional aromatic (Phe) and charged (Lys) residues. Such peptides differ in:

- Function : Longer chains may act as signaling molecules or enzyme substrates.

- Solubility : Increased hydrophobic residues (e.g., Phe) reduce water solubility compared to the target tetrapeptide .

Research Findings and Limitations

Data Gaps

- The evidence lacks detailed pharmacokinetic or functional studies on the target tetrapeptide.

- Properties of many CAS-listed compounds in (e.g., solubility, bioactivity) remain unspecified.

Biological Activity

L-Threonyl-L-alanyl-L-glutaminyl-L-alanine is a dipeptide that has garnered attention for its potential biological activities, particularly in the fields of nutrition, immunology, and exercise physiology. This article delves into its synthesis, biological properties, and relevant research findings, including case studies and data tables.

- Molecular Formula : C15H27N5O7

- Molecular Weight : 389.40 g/mol

- CAS Number : 798541-19-2

Synthesis

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques, allowing for precise control over the sequence and purity of the dipeptide. The synthesis process can be summarized as follows:

- Activation of Amino Acids : Each amino acid is activated using coupling reagents.

- Sequential Coupling : Amino acids are coupled in a stepwise manner to form the desired peptide chain.

- Cleavage and Purification : The completed peptide is cleaved from the resin and purified through high-performance liquid chromatography (HPLC).

Immunomodulatory Effects

Research has indicated that dipeptides like this compound may enhance immune function. A study on L-alanyl-L-glutamine, a related dipeptide, highlighted its ability to stimulate T-lymphocyte proliferation and cytokine production in vitro. This suggests that similar dipeptides could play a role in modulating immune responses, particularly in critical care settings where patients are often immunocompromised due to stress or malnutrition .

Nutritional Implications

This compound has been investigated for its potential benefits in total parenteral nutrition (TPN). A multicenter trial demonstrated that TPN supplemented with alanine-glutamine dipeptides reduced infectious complications among ICU patients. The study found that patients receiving this supplementation had fewer episodes of nosocomial pneumonia and urinary tract infections compared to those on standard TPN .

Clinical Efficacy in Critical Care

A clinical trial involving 127 ICU patients assessed the impact of alanine-glutamine supplementation in TPN. Key findings included:

- Reduced Nosocomial Infections : Patients receiving the dipeptide-supplemented TPN experienced significantly fewer infections (8.04 vs. 29.25 episodes per 100 days of mechanical ventilation) .

- Improved Glycemic Control : The mean insulin requirement was lower in the treatment group, indicating better glycemic management .

Performance Enhancement

In sports science, this compound has been evaluated for its ergogenic effects during exercise. A study demonstrated that supplementation improved time to exhaustion during endurance activities, likely due to enhanced fluid and electrolyte uptake . This suggests potential applications for athletes seeking to optimize performance through nutritional strategies.

Comparative Analysis with Similar Compounds

| Compound | Molecular Weight | Key Biological Activity |

|---|---|---|

| This compound | 389.40 g/mol | Immune modulation, nutritional support |

| L-Alanyl-L-glutamine | 182.23 g/mol | Immune enhancement, reduced infection rates |

| L-Glutamine | 146.15 g/mol | Energy provision for immune cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.